N-(2-chlorophenyl)-5-(hydrazinocarbonyl)-1-methyl-1H-pyrazole-3-carboxamide -

N-(2-chlorophenyl)-5-(hydrazinocarbonyl)-1-methyl-1H-pyrazole-3-carboxamide

Catalog Number: EVT-4481560
CAS Number:
Molecular Formula: C12H12ClN5O2
Molecular Weight: 293.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: SR141716, also known as Rimonabant, is a potent and selective antagonist for the CB1 cannabinoid receptor. It has been used in clinical trials for the treatment of obesity and smoking cessation, but was withdrawn due to adverse psychiatric effects. [, , , ]. Rimonabant exhibits nanomolar affinity for both rat brain and human CB1 recombinant receptors [].

    Relevance: SR141716 shares the core structure of a 1,5-diaryl-1H-pyrazole-3-carboxamide with the target compound, N-(2-chlorophenyl)-5-(hydrazinocarbonyl)-1-methyl-1H-pyrazole-3-carboxamide. The main structural difference lies in the substituents at the 1- and 5- positions of the pyrazole ring and the nature of the amide substituent. Research on SR141716 and its analogs provides valuable insights into the structure-activity relationship of this class of compounds, particularly regarding their interaction with CB1 receptors [, ].

    Compound Description: VCHSR is an analog of SR141716 designed to investigate the importance of the hydrogen bonding potential at the C3 substituent of the pyrazole ring for CB1 receptor affinity and efficacy []. Unlike SR141716, VCHSR lacks hydrogen bonding capability at this position.

    Relevance: Although VCHSR lacks the carboxamide group present in both SR141716 and the target compound N-(2-chlorophenyl)-5-(hydrazinocarbonyl)-1-methyl-1H-pyrazole-3-carboxamide, it retains the 1,5-diaryl-1H-pyrazole core. The study utilizing VCHSR provided evidence that hydrogen bonding at the C3 substituent contributes to the inverse agonist activity of SR141716 at CB1 receptors [], which could be valuable information for understanding the structure-activity relationship of the target compound and its potential interaction with biological targets.

    Compound Description: SR147778 is another potent and selective CB1 receptor antagonist, structurally similar to SR141716 []. It exhibits nanomolar affinity for both rat brain and human CB1 recombinant receptors, with minimal affinity for CB2 receptors. This compound has shown efficacy in reducing ethanol or sucrose consumption and food intake in animal models [].

    Compound Description: JHU75528 is a high-affinity CB1 receptor ligand developed for Positron Emission Tomography (PET) imaging studies []. It demonstrates a higher binding affinity and lower lipophilicity compared to Rimonabant [].

    Compound Description: JHU75575 is another CB1 receptor ligand developed alongside JHU75528 for potential use in PET imaging of CB1 receptors []. It also exhibits high binding affinity to CB1 receptors, making it a promising candidate for PET imaging.

    Compound Description: [18F]JHU88868 is a radiolabeled analog of JHU75528 designed for PET imaging of CB1 receptors []. It retains high CB1 binding affinity while having a longer half-life than its [11C] counterpart, making it suitable for PET imaging studies.

    • Compound Description: This compound is a peripherally restricted CB1R antagonist that has shown significant weight-loss efficacy in diet-induced obese (DIO) mice []. It exhibits potent CB1R activity and desirable physicochemical properties, including a high tPSA value suggesting low BBB permeability.

  • Compound Description: MK-5596 is a novel, highly selective CB1R inverse agonist that has demonstrated efficacy in reducing body weight and food intake in diet-induced obese (DIO) rat models []. It exhibits favorable pharmacokinetic properties and a good safety margin in preclinical studies.

      Compound Description: This class of compounds, featuring a difluoromethyl group at the 3-position of the pyrazole ring, have shown promising antifungal activity []. The study highlights the impact of different amide substituents on antifungal potency and explores the SAR using Topomer CoMFA and molecular docking studies.

      Compound Description: These compounds, containing a phenyl group at the 5-position of the pyrazole, have been identified as potential inhibitors of Factor Xia (FXIa) []. The research focuses on optimizing the P1, P1′, and P2′ moieties of the 5-phenyl-1H-pyrazole-3-carboxamide scaffold to enhance FXIa inhibitory potency and improve coagulation activities.

      • Compound Description: This compound serves as a key precursor in the synthesis of isobutyl sildenafil []. It highlights the synthetic utility of pyrazole-carboxamide derivatives in medicinal chemistry.

    • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

        Compound Description: This compound, characterized by X-ray crystallography, reveals a dihedral angle between the pyrazole and chlorophenyl rings []. This information provides insights into the conformational preferences of substituted pyrazole derivatives.

      N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

        Compound Description: SAR216471 is a potent, reversible P2Y12 receptor antagonist with high selectivity and strong in vivo antiplatelet and antithrombotic activities []. It represents a novel class of P2Y12 antagonists with potential therapeutic benefits in cardiovascular diseases.

    Properties

    Product Name

    N-(2-chlorophenyl)-5-(hydrazinocarbonyl)-1-methyl-1H-pyrazole-3-carboxamide

    IUPAC Name

    N-(2-chlorophenyl)-5-(hydrazinecarbonyl)-1-methylpyrazole-3-carboxamide

    Molecular Formula

    C12H12ClN5O2

    Molecular Weight

    293.71 g/mol

    InChI

    InChI=1S/C12H12ClN5O2/c1-18-10(12(20)16-14)6-9(17-18)11(19)15-8-5-3-2-4-7(8)13/h2-6H,14H2,1H3,(H,15,19)(H,16,20)

    InChI Key

    PNHYMUBUUFXNLQ-UHFFFAOYSA-N

    Canonical SMILES

    CN1C(=CC(=N1)C(=O)NC2=CC=CC=C2Cl)C(=O)NN

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.